2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Overview
Description
“2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-” is a chemical compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 . It is also known by its CAS number 16490-99-6 .
Physical and Chemical Properties Analysis
The boiling point of “2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-” is predicted to be 148.2±13.0 °C and its density is predicted to be 1.125±0.06 g/cm3 .Scientific Research Applications
Organometallic Chemistry
A study by Islam et al. (2008) focused on the reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the formation of propenoic acid ethyl ester. They identified an intermediate containing a cyclic O-BH2 ← O═C< moiety using NMR spectroscopy, demonstrating an innovative use of NMR techniques to probe boron-carbonyl interactions (Islam et al., 2008).
Polymer Chemistry
Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This has implications for a wide range of applications given the number of –OH bearing compounds in materials science (Trejo-Machin et al., 2017).
Chemical Structure and Solvent Effects
Forgó et al. (2005) investigated the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents via NMR spectroscopy. This study provided insight into the conformational preferences of these compounds in different solvent environments (Forgó et al., 2005).
Novel Compound Synthesis and Applications
Curini et al. (2006) detailed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives, highlighting their potential as chemopreventive agents for various types of cancer. The synthesis of novel derivatives of this compound offers promising avenues for cancer treatment and prevention (Curini et al., 2006).
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the diels–alder reaction , which is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene derivative .
Biochemical Pathways
It’s worth noting that any compound’s interaction with biochemical pathways can be influenced by its structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of ethyl (2Z)-3-chloroacrylate can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals, which are universal in the environment, can severely impact human health and wildlife even at low concentrations .
Properties
IUPAC Name |
ethyl (Z)-3-chloroprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMYNYPNNCRXCE-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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